molecular formula C8H15NO6 B12398484 N-Acetyl-D-glucosamine-13C-3

N-Acetyl-D-glucosamine-13C-3

Cat. No.: B12398484
M. Wt: 222.20 g/mol
InChI Key: MBLBDJOUHNCFQT-HVMWSBINSA-N
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Description

N-Acetyl-D-glucosamine-13C-3, also known as N-Acetyl-2-amino-2-deoxy-D-glucose-13C-3, is a monosaccharide derivative of glucose. It is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the third carbon position. This compound is significant in various biological systems and is used extensively in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-glucosamine-13C-3 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acidic conditions to break down chitin into its monomeric units, followed by the incorporation of the carbon-13 isotope. Enzymatic methods using chitinases and glucosaminidases have also been developed to produce this compound more efficiently .

Industrial Production Methods

Industrial production of this compound typically involves the fermentation of chitin-rich biomass using genetically modified microorganisms. These microorganisms are engineered to produce high yields of the desired compound under controlled conditions. The fermentation process is followed by purification steps to isolate this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-glucosamine-13C-3 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.

    Reduction: The carbonyl groups can be reduced back to hydroxyl groups.

    Substitution: The acetyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acetylating agents like acetic anhydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as deacetylated and oxidized forms. These derivatives are useful in different scientific applications, including the study of metabolic pathways and the development of new pharmaceuticals .

Scientific Research Applications

N-Acetyl-D-glucosamine-13C-3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Acetyl-D-glucosamine-13C-3 involves its incorporation into glycoproteins and glycolipids, which are essential components of the extracellular matrix and cellular membranes. The compound interacts with various enzymes and receptors, modulating cellular signaling pathways and influencing processes like cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-D-glucosamine-13C-3 is unique due to the incorporation of the carbon-13 isotope, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Its stable isotope labeling allows for precise quantification and analysis in various research applications .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

222.20 g/mol

IUPAC Name

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(213C)hexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i5+1

InChI Key

MBLBDJOUHNCFQT-HVMWSBINSA-N

Isomeric SMILES

CC(=O)N[13C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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